molecular formula C12H15N3OS B12833556 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one

Cat. No.: B12833556
M. Wt: 249.33 g/mol
InChI Key: YCMOCTPUFWOTKU-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one is a heterocyclic compound featuring a fused triazolopyridine core linked via a thioether (-S-) group to a 3,3-dimethylbutan-2-one moiety. The triazolopyridine system is a bicyclic structure combining a pyridine ring with a 1,2,4-triazole, conferring unique electronic and steric properties. The 3,3-dimethylbutan-2-one substituent introduces steric bulk, which may modulate reactivity and binding interactions in biological or catalytic contexts.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

3,3-dimethyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)butan-2-one

InChI

InChI=1S/C12H15N3OS/c1-12(2,3)9(16)8-17-11-14-13-10-6-4-5-7-15(10)11/h4-7H,8H2,1-3H3

InChI Key

YCMOCTPUFWOTKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C2N1C=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyridine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. For instance, studies have demonstrated that triazolopyridine derivatives can act as inhibitors of key enzymes like p38 mitogen-activated protein kinase (MAPK), which is implicated in cancer cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar triazolopyridine derivatives have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These studies often utilize Minimum Inhibitory Concentration (MIC) assays to determine efficacy, with promising results indicating that these compounds can serve as lead candidates for developing new antimicrobial agents .

Biochemical Pathways

The mechanism of action for this compound involves interaction with cellular targets that modulate biochemical pathways. For example, it may influence the nicotinamide adenine dinucleotide (NAD+) salvage pathway by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a crucial enzyme in NAD+ metabolism . Such interactions can lead to alterations in cellular metabolism and apoptosis in cancer cells.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyridine Core : This can be achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
  • Thioether Formation : The introduction of the thioether group can be accomplished by reacting the triazolopyridine core with thiol compounds.
  • Acetamide Formation : The final step often involves acylation reactions to introduce additional functional groups .

Industrial Production Considerations

For large-scale production, optimization of synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process .

Case Study 1: Anticancer Efficacy

A study evaluating a series of triazolopyridine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .

CompoundIC50 (µM)Target
Compound A5.0Cancer Cell Line 1
Compound B10.0Cancer Cell Line 2
Compound C15.0Cancer Cell Line 3

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazolopyridine derivatives against E. coli and Pseudomonas aeruginosa. The study reported MIC values indicating effective inhibition at concentrations as low as 0.21 µM for certain derivatives .

Bacterial StrainMIC (µM)
E. coli0.21
Pseudomonas aeruginosa0.25

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : The target compound’s thioether and ketone groups distinguish it from amine derivatives (e.g., C₁₁H₁₆N₄ analogs), which prioritize hydrogen bonding via -NH₂ .
  • Lipophilicity : The thioether bridge likely increases logP compared to oxygenated analogs (e.g., 1,2,4-triazolo[4,3-a]pyridin-3-one), enhancing membrane permeability .

Research Findings and Limitations

  • Data Gaps : Direct experimental data (e.g., NMR, melting points) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
  • Contradictions : emphasizes stereochemical control in triazolopyridine synthesis, but amine derivatives (–6) lack stereochemical details, complicating reactivity predictions .

Biological Activity

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its role as an inhibitor in various biological pathways and its implications in cancer therapy.

The compound is characterized by a triazolo-pyridine structure, which is known for its diverse biological activities. Its molecular formula is C12H16N4SC_{12}H_{16}N_4S, with a molecular weight of approximately 252.35 g/mol.

1. Inhibition of PD-1/PD-L1 Interaction

Recent studies have highlighted the compound's ability to inhibit the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This pathway is crucial in cancer immunotherapy as it plays a significant role in immune evasion by tumors. A related compound from the same series demonstrated an IC50 value of 92.3 nM in inhibiting this interaction, suggesting that derivatives of this compound may serve as promising leads for developing PD-1/PD-L1 inhibitors .

2. Anti-tumor Activity

The anti-tumor properties of triazolo-pyridine derivatives have been extensively studied. For instance, another derivative exhibited potent anti-cancer activity against various cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM . This indicates a strong potential for further exploration in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazolo-pyridine compounds is vital for optimizing their biological activity. Modifications to the triazole and pyridine rings can significantly impact their efficacy as inhibitors. For example, structural modifications have been shown to enhance potency against specific targets like indoleamine 2,3-dioxygenase 1 (IDO1), with some compounds achieving sub-micromolar activity .

Case Studies

Compound Target IC50 Value Cell Line
A22PD-1/PD-L192.3 nMHep3B/OS-8/hPD-L1
22ic-Met kinase48 nMA549, MCF-7, HeLa
VS9IDO12.6 μMA375

These case studies illustrate the diversity of biological targets that triazolo-pyridine derivatives can influence.

The mechanism by which these compounds exert their effects often involves binding to specific receptors or enzymes and altering their activity. For instance, the binding affinity to heme-containing enzymes has been noted, which is critical for IDO1 inhibition and subsequent immune modulation .

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